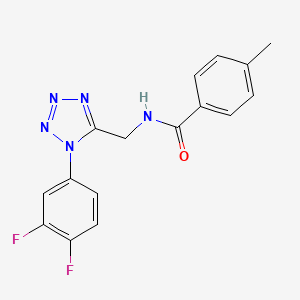

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process for this compound is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Scientific Research Applications

Development of Anticonvulsants

The development of quality control methods for promising anticonvulsants, particularly derivatives of 1,3,4-thiadiazole, demonstrates the compound's high anticonvulsive activity and its potential for further preclinical studies. This research outlines the importance of developing identification, impurity determination, and quantitative determination methods for these compounds, underscoring their therapeutic potential (Sych et al., 2018).

Redox Reaction Control on Lipid Bilayers

The control of redox reactions on lipid bilayer surfaces by membrane dipole potential has been explored using compounds like Nitro-2,1,3-benzoxadiazol-4-yl (NBD) as probes. This research highlights the impact of membrane dipole potentials on the redox reactions and fluorescence properties of NBD-labeled lipids, providing insights into the biochemical interactions at the cellular level (Alakoskela & Kinnunen, 2001).

PET Imaging Ligands

Research into N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential ligand for PET imaging of σ receptors indicates the compound's high affinity and selectivity, making it a promising candidate for PET imaging in humans. This exploration into the synthesis and evaluation of fluorobenzamide derivatives showcases the utility of these compounds in medical imaging and diagnostics (Shiue et al., 1997).

Antimicrobial and Anticancer Applications

Studies on the synthesis and antimicrobial evaluation of fluoroquinolone derivatives bearing N-thiomide linkage with benzothiazole substituents demonstrate significant antibacterial potential against various strains, suggesting these compounds as suitable candidates for further exploration in antibacterial therapy (Sharma et al., 2017). Additionally, the synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents further exemplify the broad application spectrum of these derivatives, highlighting their potential in cancer treatment (Osmaniye et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)4-3-5-13(14)24-16(19)18-15(21)10-6-8-11(9-7-10)20(22)23/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIQFBUZMIZEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)